5-Amino-2-(thien-2-yl)benzothiazole
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Overview
Description
5-Amino-2-(thien-2-yl)benzothiazole is a heterocyclic compound that features both a thiophene ring and a benzothiazole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(thien-2-yl)benzothiazole typically involves the condensation of 2-aminothiophenol with 2-bromoacetophenone, followed by cyclization and subsequent amination . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(thien-2-yl)benzothiazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions include various substituted benzothiazoles and thiophenes, which can exhibit different electronic and biological properties .
Scientific Research Applications
5-Amino-2-(thien-2-yl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Amino-2-(thien-2-yl)benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the thiophene moiety.
Thiophene: Contains the thiophene ring but lacks the benzothiazole structure.
Benzothiophene: Combines both benzene and thiophene rings but differs in substitution patterns.
Uniqueness
5-Amino-2-(thien-2-yl)benzothiazole is unique due to its combined thiophene and benzothiazole rings, which confer distinct electronic properties and biological activities. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
61352-32-7 |
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Molecular Formula |
C11H8N2S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-thiophen-2-yl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C11H8N2S2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H,12H2 |
InChI Key |
ZOZFHJPGYFCYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
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